Cas no 2171915-28-7 (5-(cyclopropylmethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbothioamide)

5-(cyclopropylmethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbothioamide structure
2171915-28-7 structure
商品名:5-(cyclopropylmethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbothioamide
CAS番号:2171915-28-7
MF:C11H18N4S
メガワット:238.352420330048
CID:5567027
PubChem ID:165597003

5-(cyclopropylmethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbothioamide 化学的及び物理的性質

名前と識別子

    • 5-(cyclopropylmethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbothioamide
    • 2171915-28-7
    • EN300-1596726
    • インチ: 1S/C11H18N4S/c1-7(2)6-15-9(5-8-3-4-8)10(11(12)16)13-14-15/h7-8H,3-6H2,1-2H3,(H2,12,16)
    • InChIKey: GVTATVINEGMNPO-UHFFFAOYSA-N
    • ほほえんだ: S=C(C1=C(CC2CC2)N(CC(C)C)N=N1)N

計算された属性

  • せいみつぶんしりょう: 238.12521776g/mol
  • どういたいしつりょう: 238.12521776g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 265
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 88.8Ų

5-(cyclopropylmethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbothioamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1596726-1.0g
5-(cyclopropylmethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbothioamide
2171915-28-7
1.0g
$1557.0 2023-07-10
Enamine
EN300-1596726-100mg
5-(cyclopropylmethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbothioamide
2171915-28-7
100mg
$1371.0 2023-09-23
Enamine
EN300-1596726-10.0g
5-(cyclopropylmethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbothioamide
2171915-28-7
10.0g
$6697.0 2023-07-10
Enamine
EN300-1596726-500mg
5-(cyclopropylmethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbothioamide
2171915-28-7
500mg
$1495.0 2023-09-23
Enamine
EN300-1596726-5.0g
5-(cyclopropylmethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbothioamide
2171915-28-7
5.0g
$4517.0 2023-07-10
Enamine
EN300-1596726-0.1g
5-(cyclopropylmethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbothioamide
2171915-28-7
0.1g
$1371.0 2023-07-10
Enamine
EN300-1596726-0.25g
5-(cyclopropylmethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbothioamide
2171915-28-7
0.25g
$1432.0 2023-07-10
Enamine
EN300-1596726-0.5g
5-(cyclopropylmethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbothioamide
2171915-28-7
0.5g
$1495.0 2023-07-10
Enamine
EN300-1596726-2.5g
5-(cyclopropylmethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbothioamide
2171915-28-7
2.5g
$3051.0 2023-07-10
Enamine
EN300-1596726-5000mg
5-(cyclopropylmethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbothioamide
2171915-28-7
5000mg
$4517.0 2023-09-23

5-(cyclopropylmethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbothioamide 関連文献

5-(cyclopropylmethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbothioamideに関する追加情報

Introduction to 5-(cyclopropylmethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbothioamide (CAS No. 2171915-28-7)

5-(cyclopropylmethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbothioamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 2171915-28-7, this compound represents a unique structural motif characterized by a triazole ring fused with a thioamide functional group. The presence of both cyclopropyl and isobutyl substituents on the triazole core introduces intriguing steric and electronic properties, making it a promising candidate for further exploration in drug discovery and development.

The triazole ring is a well-known pharmacophore in medicinal chemistry, renowned for its ability to modulate various biological targets due to its aromaticity and electron-rich nature. The incorporation of a thioamide group at the 4-position of the triazole ring further enhances its potential as a bioactive molecule. Thioamides are known for their versatility in medicinal chemistry, often serving as key intermediates in the synthesis of protease inhibitors and other therapeutic agents. The specific arrangement of substituents in 5-(cyclopropylmethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbothioamide suggests that it may exhibit unique interactions with biological targets, which could be exploited for therapeutic purposes.

In recent years, there has been growing interest in the development of novel compounds with triazole cores due to their broad spectrum of biological activities. For instance, triazole derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The structural features of 5-(cyclopropylmethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbothioamide align well with these trends, as the cyclopropylmethyl and isobutyl groups introduce steric hindrance that can influence binding affinity and selectivity. This compound may thus serve as a valuable scaffold for designing new drugs targeting various diseases.

One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors. The thioamide moiety is particularly interesting because it can participate in hydrogen bonding and hydrophobic interactions with biological targets. This dual functionality makes it an attractive candidate for modulating enzyme activity or receptor binding. Current research in medicinal chemistry increasingly emphasizes the importance of understanding molecular interactions at an atomic level, and compounds like 5-(cyclopropylmethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbothioamide provide a rich foundation for such studies.

The synthesis of 5-(cyclopropylmethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbothioamide involves multi-step organic transformations that highlight the synthetic versatility of triazole derivatives. The introduction of the cyclopropylmethyl group requires careful consideration of reaction conditions to ensure regioselectivity and high yield. Similarly, the attachment of the isobutyl group necessitates a strategic approach to avoid unwanted side reactions. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with increasing efficiency and precision, which bodes well for future applications.

From a computational chemistry perspective, 5-(cyclopropylmethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbothioamide offers an excellent model system for studying molecular interactions. Computational methods such as molecular dynamics simulations and quantum mechanical calculations can provide insights into how this compound binds to biological targets at the atomic level. These insights are crucial for rational drug design and can help optimize lead compounds for better efficacy and reduced toxicity. The growing availability of high-performance computing resources has made such studies more accessible than ever before.

In conclusion,5-(cyclopropylmethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbothioamide (CAS No. 2171915-28-7) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and functional groups make it an attractive candidate for further investigation into various therapeutic applications. As our understanding of biological systems continues to evolve,this compound may play a pivotal role in developing next-generation drugs that address unmet medical needs.

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